molecular formula C17H19NO2 B253387 N-(4-ethoxyphenyl)-2-(3-methylphenyl)acetamide

N-(4-ethoxyphenyl)-2-(3-methylphenyl)acetamide

Cat. No. B253387
M. Wt: 269.34 g/mol
InChI Key: KJRWXVRBRJXWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(3-methylphenyl)acetamide, also known as N-phenylacetyl-4-ethoxyaniline (PAEA), is a chemical compound that belongs to the class of acetanilides. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 119-121°C. PAEA has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of PAEA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. PAEA has been found to inhibit the activity of certain kinases and phosphatases, which are important regulators of cell signaling pathways.
Biochemical and Physiological Effects:
PAEA has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effects on kinases and phosphatases, PAEA has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumors.

Advantages and Limitations for Lab Experiments

One advantage of using PAEA in lab experiments is its high specificity for certain proteins, which makes it a useful tool for studying protein-ligand interactions. Another advantage is its potential as a drug candidate for the treatment of cancer.
One limitation of using PAEA in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on PAEA. One direction is to further investigate its potential as a drug candidate for the treatment of cancer. This could involve further studies on its mechanism of action and toxicity, as well as studies on its efficacy in animal models.
Another direction is to explore its potential as a tool for studying protein-ligand interactions. This could involve the development of new assays and techniques for detecting PAEA binding to specific proteins, as well as studies on the structural basis of its binding.
Overall, PAEA is a promising compound for scientific research with potential applications in both cancer treatment and protein-ligand interaction studies. With further research, it may prove to be a valuable tool in these areas of study.

Synthesis Methods

The synthesis of PAEA involves the reaction of ethyl 4-aminobenzoate with 3-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then subjected to an acid-catalyzed hydrolysis to yield PAEA. This synthesis method has been optimized to yield high purity and high yield of PAEA.

Scientific Research Applications

PAEA has been studied for its potential use in various scientific research applications. One such application is as a fluorescent probe for the detection of protein-ligand interactions. PAEA has been found to bind specifically to certain proteins and emit fluorescence upon binding, making it a useful tool for studying protein-ligand interactions.
Another potential application of PAEA is as a potential drug candidate for the treatment of cancer. PAEA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development.

properties

Product Name

N-(4-ethoxyphenyl)-2-(3-methylphenyl)acetamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-9-7-15(8-10-16)18-17(19)12-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

KJRWXVRBRJXWJJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC(=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC(=C2)C

Origin of Product

United States

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